molecular formula C12H14N4O3 B5615256 6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one

6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one

Cat. No. B5615256
M. Wt: 262.26 g/mol
InChI Key: SOUFHAXGFTXSPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives, including those with complex moieties such as tetrahydrofuran and oxadiazole rings, involves accessible pathways that have been developed to establish novel compounds. For example, Yengoyan et al. (2018) described the synthesis of novel derivatives by combining pyrazolyl-pyridazine moiety with various heterocyclic rings, showing the versatility in creating compounds with this core structure (Yengoyan et al., 2018). Additionally, Shams (1984) demonstrated the synthesis of 6-aryl-2-ethoxycarbonyl pyridazin-3(2H)-ones, highlighting methods to generate various heterocyclic compounds from pyridazin-3(2H)-one moieties (Shams, 1984).

Molecular Structure Analysis

The molecular structure of compounds like "6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one" is characterized by the presence of pyridazin-3(2H)-one as a core structure, with additional functional groups that impart unique chemical properties. Studies such as those by Sallam et al. (2021) on similar heterocyclic compounds provide insights into structural characterization through spectroscopic techniques and X-ray diffraction, offering a deep understanding of the spatial arrangement of atoms and the electronic environment within these molecules (Sallam et al., 2021).

Chemical Reactions and Properties

The reactivity of pyridazin-3(2H)-one derivatives towards different chemical reactions, such as cycloadditions, acylating ring-opening reactions, and cyclodehydration, is influenced by their structural components. For instance, the study by Sauer et al. (2001) on bifunctional compounds demonstrates the capability of these molecules to undergo various reactions to form linear oligoheterocycles, showcasing the chemical versatility of the pyridazin-3(2H)-one scaffold (Sauer et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of pyridazin-3(2H)-one derivatives are crucial for their practical applications. These properties can be tailored through modifications of the molecular structure, as illustrated by Pan et al. (2007), who discussed the synthesis of nitrogen-rich heterocycles and their physical properties including high densities and good thermal stabilities (Pan et al., 2007).

Chemical Properties Analysis

The chemical properties of "6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one" derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by the presence of functional groups and the overall molecular architecture. Research by Jiang et al. (2012) on oxadiazole derivatives highlights the influence of substituents on the aryl ring on the absorption and emission spectra, indicating the impact of molecular structure on the chemical properties (Jiang et al., 2012).

properties

IUPAC Name

3-[2-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-10-3-1-9(14-15-10)2-4-11-13-12(16-19-11)8-5-6-18-7-8/h1,3,8H,2,4-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFHAXGFTXSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCC3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one

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